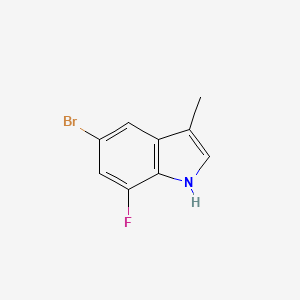

5-Bromo-7-fluoro-3-methyl-1H-indole

Descripción

Significance of Indole (B1671886) Core Structures in Chemical Biology and Medicinal Chemistry

The indole ring system, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a fundamental structural motif in a multitude of natural products and synthetic compounds with significant biological activities. mdpi.comresearchgate.net Its prevalence in nature is exemplified by its presence in the essential amino acid tryptophan and its derivatives, such as the neurotransmitter serotonin (B10506) and the hormone melatonin, which play crucial roles in regulating mood, sleep, and appetite. mdpi.comnih.gov

In the realm of drug discovery, the indole scaffold is considered a versatile building block, with numerous indole-containing drugs having received FDA approval for a wide range of therapeutic applications. mdpi.com These applications span a remarkable spectrum of diseases, including cancer, microbial and viral infections, inflammation, and neurodegenerative disorders. mdpi.comresearchgate.net The structural versatility of the indole ring allows it to interact with a diverse array of biological targets, including enzymes and receptors, through various non-covalent interactions. mdpi.comnih.gov This has led to the development of successful drugs across different therapeutic classes.

Table 1: Examples of FDA-Approved Drugs Containing the Indole Scaffold

| Drug Name | Therapeutic Application |

| Indomethacin | Anti-inflammatory |

| Ondansetron | Antiemetic |

| Sumatriptan | Antimigraine |

| Delavirdine | Antiviral (HIV) nih.gov |

| Arbidol | Antiviral (Influenza) nih.gov |

The continued interest in indole derivatives is driven by their proven success and the potential for further optimization through synthetic modifications. researchgate.neteurekalert.org Researchers are constantly exploring new derivatives to enhance efficacy, selectivity, and pharmacokinetic properties, solidifying the indole core's status as a cornerstone of modern medicinal chemistry. mdpi.comresearchgate.net

Role of Halogenation (Bromine and Fluorine Substituents) in Modulating Indole Properties

Fluorine: The introduction of a fluorine atom, the most electronegative element, can significantly alter a molecule's properties. It can increase metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, fluorine can modulate the acidity or basicity of nearby functional groups and often enhances binding affinity to target proteins by participating in favorable electrostatic interactions. mdpi.com

Bromine: Bromine, being larger and more polarizable than fluorine, can also enhance binding interactions through van der Waals forces and halogen bonding. The presence of a bromine atom can influence the electronic distribution of the indole ring and has been associated with potent biological activities in various contexts, including anticancer and antibacterial agents. nih.gov

The strategic placement of these halogens on the indole ring is crucial. Different positions on the ring (e.g., C-3, C-5, C-7) can lead to vastly different pharmacological outcomes. researchgate.netnih.gov For instance, halogenation at the C-3 position is a common modification, while substitutions on the benzene portion of the indole ring, such as at the C-5 and C-7 positions, are also frequently explored to fine-tune activity. nih.govresearchgate.net Studies have shown that halogenated indoles can exhibit enhanced potency against various pathogens and cancer cell lines. nih.govnih.gov

Overview of Current Research Landscape and Identified Knowledge Gaps for Halogenated Indoles

The scientific literature reflects a robust and ongoing investigation into halogenated indoles. Research efforts are focused on several key areas:

Novel Synthetic Methodologies: A significant portion of research is dedicated to developing new, efficient, and environmentally friendly methods for the regioselective halogenation of indoles. nih.govacs.orgorganic-chemistry.org This includes the use of various halogenating agents and catalytic systems to achieve precise control over the position of halogen substitution. researchgate.netresearchgate.net

Biological Evaluation: There is extensive screening of newly synthesized halogenated indoles for a wide range of biological activities. This includes evaluation for anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govnih.govnih.gov

Structure-Activity Relationship (SAR) Studies: Researchers are actively conducting SAR studies to understand how the type, number, and position of halogen substituents influence biological activity. nih.gov These studies are critical for the rational design of more potent and selective drug candidates.

Despite the breadth of research, specific knowledge gaps remain. While many studies focus on mono-halogenated or di-halogenated indoles with identical halogens, there is comparatively less systematic investigation into indoles bearing two different halogens, such as a bromo and a fluoro substituent. The specific compound 5-Bromo-7-fluoro-3-methyl-1H-indole is not extensively documented in publicly available research, with studies often focusing on related structures like 7-Bromo-5-fluoro-3-methyl-1H-indole or other halogenated indole derivatives. epa.gov This highlights a gap in the understanding of the synergistic or antagonistic effects of combining these two specific halogens at these particular positions on the 3-methylindole (B30407) scaffold.

Rationale for Focused Investigation on this compound Derivatives

The rationale for a focused investigation into this compound and its derivatives is built upon the convergence of the principles outlined above.

Proven Scaffold: The 3-methylindole core is a well-established pharmacophore present in numerous bioactive compounds.

Strategic Halogenation: The presence of both bromine at the C-5 position and fluorine at the C-7 position represents a deliberate and nuanced approach to molecular design. This specific di-halogenation pattern is anticipated to modulate the electronic landscape and lipophilicity of the molecule in a unique way, potentially leading to novel biological activities or an improved pharmacological profile compared to mono-halogenated or non-halogenated analogues.

Addressing Knowledge Gaps: As noted, there is a lack of specific research on this particular isomeric and substitution pattern. A focused investigation would contribute valuable data to the field of medicinal chemistry, helping to elucidate the SAR of di-halogenated indoles with mixed halogens.

Potential for Novel Therapeutics: The unique combination of structural features in this compound holds the potential for discovering new lead compounds for various diseases. Its properties, influenced by the interplay of the methyl group and the two different halogens, could result in unique interactions with biological targets, offering new avenues for therapeutic intervention.

Propiedades

IUPAC Name |

5-bromo-7-fluoro-3-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrFN/c1-5-4-12-9-7(5)2-6(10)3-8(9)11/h2-4,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGKGEUQMOFRIHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C1C=C(C=C2F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Synthetic Methodologies for 5 Bromo 7 Fluoro 3 Methyl 1h Indole and Its Derivatives

General Approaches to Indole (B1671886) Synthesis

The synthesis of the indole nucleus is a cornerstone of heterocyclic chemistry, with a multitude of named reactions developed for its construction. These methods can be broadly categorized into classical cyclization protocols and modern transition-metal-catalyzed reactions.

Classical Indole Synthesis Protocols

Classical methods typically involve the formation of the indole ring system through acid- or base-catalyzed cyclization reactions of appropriately substituted acyclic precursors.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely utilized methods for preparing indoles. byjus.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a carbonyl compound (an aldehyde or ketone). byjus.combhu.ac.in The mechanism proceeds through a byjus.combyjus.com-sigmatropic rearrangement of the protonated enamine tautomer of the hydrazone, followed by the loss of ammonia (B1221849) to form the aromatic indole ring. byjus.com

For the specific synthesis of 5-Bromo-7-fluoro-3-methyl-1H-indole, a plausible Fischer indole synthesis route would involve the reaction of (4-bromo-2-fluorophenyl)hydrazine (B3035083) with acetone. The presence of electron-withdrawing groups like fluorine can sometimes hinder the reaction, but it is a versatile method for producing a wide variety of substituted indoles. youtube.com

Table 1: Proposed Fischer Indole Synthesis for this compound

| Reactant 1 | Reactant 2 | Catalyst | Expected Product |

| (4-Bromo-2-fluorophenyl)hydrazine | Propan-2-one (Acetone) | Acid (e.g., H₂SO₄, ZnCl₂) | This compound |

The Bartoli indole synthesis is a valuable method for the preparation of 7-substituted indoles, proceeding from the reaction of an ortho-substituted nitroarene with a vinyl Grignard reagent. wikipedia.org The reaction requires at least one ortho substituent on the nitroarene, and its steric bulk often enhances the reaction yield by facilitating the key byjus.combyjus.com-sigmatropic rearrangement step. wikipedia.org Three equivalents of the vinyl Grignard reagent are necessary when starting from a nitroarene. wikipedia.org

To synthesize this compound via this method, 1-bromo-3-fluoro-2-nitrobenzene (B1273211) would be treated with propenylmagnesium bromide. The fluorine atom at the ortho position relative to the nitro group fulfills the key requirement for this reaction to proceed.

Table 2: Proposed Bartoli Indole Synthesis for this compound

| Reactant 1 | Reactant 2 | Key Feature | Expected Product |

| 1-Bromo-3-fluoro-2-nitrobenzene | Propenylmagnesium bromide | ortho-fluoro substituent | This compound |

Modern Transition-Metal Catalyzed Methodologies

The advent of transition-metal catalysis has revolutionized organic synthesis, providing highly efficient and selective methods for forming carbon-carbon and carbon-heteroatom bonds.

The bromine atom at the C5 position of this compound provides a versatile handle for post-synthesis modification through palladium-catalyzed cross-coupling reactions. These reactions are fundamental for creating derivatives with extended conjugation or additional functional groups.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.govacs.org It is a powerful tool for synthesizing alkynylated indoles. thieme-connect.de Derivatives of this compound could be synthesized by coupling it with various terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst. researchgate.netsoton.ac.uk

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction joins an organoboron compound (like a boronic acid or ester) with an organohalide. libretexts.org This method is widely used to form biaryl compounds and is effective for coupling arylboronic acids to bromoindoles. researchgate.netnih.gov 5-Aryl-7-fluoro-3-methyl-1H-indole derivatives can be prepared from the parent bromoindole using this reaction.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. beilstein-journals.org This allows for the introduction of vinyl groups onto the indole core. Treating this compound with various alkenes under Heck conditions would yield 5-vinyl-substituted derivatives.

Table 3: Palladium-Catalyzed Cross-Coupling Reactions for Derivatization

| Reaction | Substrate | Coupling Partner | Catalyst System | Product Class |

| Sonogashira | This compound | Terminal Alkyne (R-C≡CH) | Pd catalyst, Cu(I) co-catalyst | 5-Alkynyl-7-fluoro-3-methyl-1H-indoles |

| Suzuki-Miyaura | This compound | Boronic Acid/Ester (R-B(OH)₂) | Pd catalyst, Base | 5-Aryl/Vinyl-7-fluoro-3-methyl-1H-indoles |

| Heck | This compound | Alkene (R-CH=CH₂) | Pd catalyst, Base | 5-Vinyl-7-fluoro-3-methyl-1H-indoles |

A more recent advancement in synthetic methodology is the direct functionalization of C-H bonds, which avoids the need for pre-functionalized starting materials like organohalides. acs.org Palladium(II) catalysts are often employed for the direct arylation of indoles. Research has shown that the C-H bonds at the C2, C4, and C7 positions of the indole ring can be targeted for functionalization, often guided by a directing group on the indole nitrogen or at the C3 position. acs.org

For a derivative of this compound, direct C-H activation could potentially be used to introduce substituents at the C2 or C4 positions, which are not occupied by the initial synthesis. For example, using a suitable directing group at the N1 position could facilitate the coupling of an aryl halide at the C2 position.

Table 4: Potential Palladium(II)-Catalyzed C-H Functionalization Reactions

| Position Targeted | Reactant | Catalyst System | Potential Product |

| C2 | N-protected this compound | Pd(OAc)₂, Ligand, Oxidant | 2-Aryl-5-bromo-7-fluoro-3-methyl-1H-indole derivative |

| C4 | This compound | Pd(OAc)₂, Ligand, Oxidant | 4-Aryl-5-bromo-7-fluoro-3-methyl-1H-indole derivative |

Multicomponent Reactions (e.g., Ugi Four-Component Reaction)

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a product containing the structural elements of all the starting materials. researchgate.net The Ugi four-component reaction (Ugi-4CR) is a prominent example of an MCR and serves as a powerful tool for constructing complex molecules, including indole derivatives. nih.govtcichemicals.com This reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acetamido carboxamide derivative. acs.org

The versatility of the Ugi reaction allows for the synthesis of diverse indole-containing scaffolds. nih.gov For instance, a one-pot, two-step reaction sequence can yield dihydroindolizino[8,7-b]indole derivatives. researchgate.net Researchers have also developed methods for preparing indole-fused diketopiperazine scaffolds through an Ugi-4CR followed by an intramolecular cyclization. researchgate.net In one study, the reaction between tryptophanate, 1H-indole-2-carboxylic acid, benzaldehyde (B42025) derivatives, and isocyanide derivatives under basic conditions produced the desired products in good yields. researchgate.net

The general mechanism of the Ugi-4CR involves the initial formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. The resulting iminium ion is attacked by the isocyanide, followed by a Mumm rearrangement to yield the final α-acylamino carboxamide product. acs.org The ability to generate complex indole derivatives in a single, atom-economical step makes the Ugi reaction a valuable strategy in medicinal chemistry. tcichemicals.com

Table 1: Examples of Ugi-4CR for the Synthesis of Indole Derivatives

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product Type | Reference |

| Aldehyde/Ketone | Amine | Isocyanide | Carboxylic Acid | α-Acylaminocarboxamide | tcichemicals.com |

| Tryptophanate | Benzaldehyde deriv. | Isocyanide deriv. | 1H-Indole-2-carboxylic acid | Indole-fused diketopiperazine | researchgate.net |

| Amine | Aldehyde | Isocyanide | Indole-N-carboxylic acid | Indole carboxamide amino amide | nih.gov |

Introduction of Halogen Substituents

The introduction of halogen atoms, such as bromine and fluorine, onto the indole nucleus is a key step in the synthesis of compounds like this compound. The position and nature of the halogen can significantly influence the molecule's biological activity.

Regioselective bromination of the indole ring is essential for creating specific substitution patterns. The outcome of the bromination reaction can be controlled by the choice of brominating agent, solvent, and the nature of the substituents already present on the indole ring. acs.org For instance, the bromination of 4-chloro-3-nitro-7-azaindole can be achieved with high regioselectivity, leading to the formation of 5-bromo-4-chloro-3-nitro-7-azaindole. researchgate.net

N-Bromosuccinimide (NBS) is a commonly used reagent for the bromination of indoles. The reaction conditions can be tuned to favor either free radical or electrophilic pathways, leading to bromination at different positions. acs.org For example, treatment of methyl indole-3-carboxylate (B1236618) with bromine in acetic acid results in the regioselective formation of methyl 5,6-dibromoindole-3-carboxylate. rsc.org In the synthesis of 7-Bromo-5-methyl-1H-indol-3-amine, electrophilic aromatic substitution is a common method to introduce bromine onto the indole ring.

Introducing fluorine into an organic molecule can be challenging, but various methods have been developed for the directed fluorination of aromatic systems. These methods are crucial for synthesizing fluorinated indoles. ucla.edu While specific methods for the direct fluorination at the 7-position of a 5-bromo-3-methylindole are not extensively detailed in the provided results, general strategies for fluorination can be considered.

One approach involves leveraging existing functional groups to direct the fluorinating agent to the desired position. ucla.edu Palladium-catalyzed C-H activation is a powerful tool for the atroposelective C-H vinylation of biaryl aldehydes, which can proceed without an external fluoride (B91410) source. acs.org Although not a direct fluorination, such C-H functionalization strategies are indicative of the advanced methods available for site-selective modifications. Another approach is the deoxyfluorination of alcohols or the fluorination of diazo compounds. ucla.edu The development of new fluorinating reagents and catalytic systems continues to expand the toolkit for synthesizing complex fluorinated molecules. nih.gov

Methylation and Other Alkylation Strategies at Specific Indole Positions

Alkylation, particularly methylation, at specific positions of the indole ring is another critical step in the synthesis of the target compound. The N-methylation of sulfenylated 7-azaindoles can be achieved using sodium hydride and methyl iodide in DMF. acs.org The regioselectivity of alkylation can be influenced by the protecting group on the indole nitrogen. acs.org

The synthesis of 3-substituted indoles is a significant area of research, with various base-catalyzed methods being effective. rsc.org These methods can promote reactions like Knoevenagel condensation and Michael addition to introduce substituents at the C3 position. rsc.org For the synthesis of this compound, the introduction of the methyl group at the C3 position is a key transformation.

Optimization of Synthetic Routes for Efficiency and Scalability

The development of efficient and scalable synthetic routes is crucial for the practical application of complex molecules in fields like medicinal chemistry. luc.edu This involves optimizing reaction conditions, minimizing the number of steps, and using readily available starting materials. For instance, a highly efficient and regiocontrolled route has been developed for the synthesis of 5-bromo-4-chloro-3-nitro-7-azaindole on a large scale. researchgate.net This process is operationally simple, with products isolated by direct crystallization, avoiding liquid-liquid extractions. researchgate.net

Spectroscopic and Structural Characterization of 5 Bromo 7 Fluoro 3 Methyl 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic compounds by observing the magnetic properties of atomic nuclei. For a molecule such as 5-Bromo-7-fluoro-3-methyl-1H-indole , a complete NMR analysis would provide crucial information about its molecular framework, including the connectivity of atoms and their spatial arrangement.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy would reveal the number of different types of protons, their chemical environments, and their proximity to neighboring protons in the molecule. The expected spectrum would show distinct signals for the aromatic protons on the indole (B1671886) ring, the methyl protons at the C3 position, and the N-H proton of the indole. The chemical shifts (δ) and coupling constants (J) would be influenced by the electron-withdrawing effects of the bromine and fluorine atoms.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

A ¹³C NMR spectrum would identify all unique carbon atoms in This compound . The positions of the signals would indicate the electronic environment of each carbon, with the carbons attached to the electronegative bromine and fluorine atoms expected to show characteristic shifts.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR is a highly sensitive technique that would provide specific information about the fluorine atom at the C7 position. The chemical shift of the fluorine signal and its coupling with nearby protons (H-F coupling) would be valuable for confirming the substitution pattern on the aromatic ring.

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR)

¹⁵N NMR spectroscopy, while less common, could offer insights into the electronic environment of the nitrogen atom within the indole ring.

Advanced 2D NMR Techniques

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in assembling the complete molecular structure. rsc.org

COSY would establish correlations between protons that are coupled to each other, helping to trace the proton network within the molecule.

HSQC would correlate directly bonded proton and carbon atoms. rsc.org

HMBC would show correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting the different fragments of the molecule and confirming the positions of the substituents. rsc.org

Application in Tautomerism Elucidation

Indole derivatives can exist in different tautomeric forms. NMR spectroscopy, particularly ¹H and ¹⁵N NMR, would be a key method to investigate the potential tautomerism of This compound , for instance, by distinguishing between the 1H-indole and the less common 3H-indole tautomers.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a molecule's exact molecular weight and elemental formula, as well as providing insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous identification of a chemical compound. It provides a highly accurate mass measurement, which allows for the determination of the elemental formula. For this compound (C₉H₇BrFN), HRMS would be used to confirm the presence and ratio of bromine and fluorine isotopes. However, specific HRMS data, including measured exact mass, have not been found in the reviewed sources.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules. In ESI-MS analysis of this compound, one would expect to observe the protonated molecular ion [M+H]⁺. While ESI-MS data is available for related but more complex indole derivatives, no specific spectra for the target compound could be located. mdpi.com

Coupled Techniques (e.g., LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the analytical capabilities of mass spectrometry. This technique is often used to analyze the purity of a sample and to identify its components. While chemical suppliers may use this technique for quality control of this compound, no published LC-MS chromatograms or associated mass spectra for this specific compound were found during the literature search.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands would be expected for the N-H stretch of the indole ring, C-H stretches (aromatic and methyl), C=C aromatic stretches, and the C-F and C-Br stretches. Despite the utility of this technique, no experimental FT-IR spectrum for this compound has been published in the available literature.

Electronic Absorption and Emission Spectroscopy (Optical Properties)

This category of spectroscopy examines how a molecule interacts with ultraviolet (UV) and visible light, providing information about its electronic structure and conjugated systems.

For indole and its derivatives, UV-Visible spectroscopy is useful for characterizing the aromatic system. The absorption maxima (λmax) are sensitive to the type and position of substituents on the indole ring. However, no specific experimental data on the UV-Visible absorption or fluorescence emission properties of this compound could be retrieved from the searched databases.

Ultraviolet-Visible (UV-Vis) Spectroscopy

No experimental UV-Vis absorption data for this compound is currently available in published literature.

Fluorescence Spectroscopy

No experimental fluorescence emission or excitation data for this compound has been reported.

Solid-State Structural Analysis

Single Crystal X-ray Diffraction (SC-XRD)

A crystallographic structure for this compound has not been deposited in the Cambridge Structural Database (CSD) or reported in peer-reviewed journals. Consequently, a detailed analysis of its solid-state structure is not possible.

Without single-crystal X-ray diffraction data, the precise bond lengths, bond angles, and torsional angles that define the molecular geometry and conformation of this compound in the solid state remain undetermined.

Information regarding the crystal system, space group, and unit cell dimensions is unavailable, preventing any description of the crystal packing and supramolecular architecture.

A detailed analysis of intermolecular interactions, such as hydrogen bonding involving the indole N-H, or potential π-π stacking interactions between the aromatic rings, cannot be performed without crystallographic data.

Elemental Analysis (e.g., CHN Analysis)

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present, which is crucial for verifying the empirical and molecular formula of a newly synthesized or isolated substance. For the compound this compound, a comprehensive search of available scientific literature and chemical databases did not yield any published experimental data from techniques such as CHN (Carbon, Hydrogen, Nitrogen) analysis.

In the absence of experimental findings, the theoretical elemental composition can be calculated based on the compound's molecular formula, which is C₉H₇BrFN. The molecular weight of this compound is 228.06 g/mol . The theoretical percentages of carbon, hydrogen, and nitrogen are derived from the atomic masses of the constituent elements.

The calculated theoretical values are presented in the data table below. These figures serve as a benchmark for comparison against future experimental results.

Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 9 | 108.09 | 47.42 |

| Hydrogen | H | 1.01 | 7 | 7.07 | 3.10 |

| Bromine | Br | 79.90 | 1 | 79.90 | 35.04 |

| Fluorine | F | 19.00 | 1 | 19.00 | 8.33 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 6.14 |

| Total | 228.07 | 100.00 |

Computational and Theoretical Investigations of 5 Bromo 7 Fluoro 3 Methyl 1h Indole

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT is a widely used computational method that calculates the electronic structure of atoms and molecules with high accuracy, balancing computational cost and precision. scifiniti.com These calculations provide insights into the molecule's stability, reactivity, and spectroscopic properties. For halogenated indoles, DFT methods are crucial for understanding the influence of substituents on the aromatic system. iaea.org

Electronic Structure and Electron Delocalization Analysis

The electronic structure of 5-Bromo-7-fluoro-3-methyl-1H-indole dictates its chemical behavior. The indole (B1671886) ring itself is an aromatic system with delocalized π-electrons. The introduction of a bromine atom at position 5 and a fluorine atom at position 7 significantly modulates this electronic environment.

Electron Delocalization: Methods like Natural Bond Orbital (NBO) analysis can be used to quantify the electron delocalization and the nature of the bonding within the molecule. soci.org This analysis would reveal how the π-electrons are distributed across the bicyclic indole core and how the halogen substituents participate in or withdraw from this delocalization. Studies on halogenated 3-methylindoles show that such substitutions have a large influence on π-π stacking interactions, which are key in both protein structure and ligand binding. iaea.org

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a valuable visualization tool that illustrates the charge distribution of a molecule. It maps the electrostatic potential onto the molecule's electron density surface, allowing for the identification of electrophilic and nucleophilic sites.

Interpreting the MEP Map: Different colors on the MEP map represent different values of the electrostatic potential.

Red regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. In this compound, these would likely be concentrated around the electronegative fluorine and bromine atoms.

Blue regions denote positive electrostatic potential, indicating electron-deficient areas prone to nucleophilic attack. This is often seen around hydrogen atoms, particularly the N-H proton of the indole ring.

Green regions represent areas of neutral potential.

The MEP map provides crucial insights into intermolecular interactions, particularly hydrogen bonding, which is vital for predicting how the molecule might interact with a biological target.

Conformation and Three-Dimensional Geometry Optimization

Determining the most stable three-dimensional structure of a molecule is a primary goal of computational chemistry. Geometry optimization calculations are performed to find the minimum energy conformation of the molecule.

Computational Approach: Using a selected DFT functional (like B3LYP or M06) and a suitable basis set (such as 6-311++G(d,p)), the initial coordinates of the atoms are systematically adjusted until a stationary point on the potential energy surface is found. scifiniti.com For halogenated compounds, basis sets that can accurately describe electron correlation and dispersion forces are often employed. soci.org

Structural Parameters: The output of a geometry optimization provides precise information on bond lengths, bond angles, and dihedral angles. For this compound, this would define the planarity of the indole ring and the precise orientation of the methyl, bromo, and fluoro substituents.

| Parameter | Optimized Value |

| Bond Lengths (Å) | Data not available in searched literature |

| Bond Angles (°) | Data not available in searched literature |

| Dihedral Angles (°) | Data not available in searched literature |

| Table 1: Optimized Geometrical Parameters. Specific computational data for this compound is not available in the reviewed literature. This table serves as a template for how such data would be presented. |

Molecular Modeling and Docking Studies

While quantum chemistry describes the intrinsic properties of a molecule, molecular modeling and docking aim to predict its interactions with other molecules, typically biological macromolecules like proteins or DNA.

Prediction of Binding Modes with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein).

Docking Process: The process involves placing the optimized 3D structure of this compound into the active site of a target protein. A scoring function is then used to evaluate thousands of possible binding poses, ranking them based on their predicted stability.

Key Interactions: The analysis of the top-ranked poses reveals the specific intermolecular interactions that stabilize the complex. These can include:

Hydrogen Bonds: Between the indole N-H group and acceptor atoms on the protein.

Halogen Bonds: The bromine atom can act as a halogen bond donor, interacting with nucleophilic sites in the protein's binding pocket.

Hydrophobic Interactions: Involving the methyl group and the aromatic rings.

π-π Stacking: Between the indole ring system and aromatic amino acid residues like tryptophan, tyrosine, or phenylalanine.

Estimation of Binding Affinities

The scoring functions used in docking programs provide an estimation of the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). A more negative binding energy suggests a more favorable interaction and higher affinity.

Binding Energy Calculation: These scores are calculated based on the intermolecular forces between the ligand and the protein. While useful for ranking potential drug candidates, these scores are approximations. More rigorous, but computationally expensive, methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can provide more accurate predictions of binding free energy.

| Biological Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Data not available | Data not available | Data not available |

| Table 2: Molecular Docking Results. No specific molecular docking studies for this compound were identified in the searched literature. This table illustrates how results from such a study would be displayed. |

Prediction of Molecular Descriptors

Molecular descriptors are numerical values that characterize the properties of a molecule. They are fundamental in computational chemistry for predicting the behavior of compounds and are extensively used in the fields of quantitative structure-activity relationship (QSAR) modeling, drug discovery, and materials science. For the specific compound this compound, a detailed search of scientific literature and chemical databases was conducted to retrieve predicted values for key molecular descriptors.

Topological Polar Surface Area (TPSA) is a crucial descriptor in medicinal chemistry, representing the sum of the surfaces of polar atoms (typically oxygen and nitrogen) in a molecule. It is a good predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration. A lower TPSA value is generally associated with better membrane permeability. Despite a thorough review of available literature, a specific calculated TPSA value for this compound has not been reported.

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), measures a compound's affinity for a lipid-like (non-polar) environment versus an aqueous (polar) one. This descriptor is critical for predicting a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. Specific, computationally predicted LogP or LogD values for this compound are not available in the reviewed scientific literature.

The number of hydrogen bond donors and acceptors in a molecule is a key determinant of its solubility and binding affinity to biological targets. These counts are fundamental components of frameworks like Lipinski's Rule of Five, which assesses the druglikeness of a chemical compound. For this compound, the indole nitrogen atom (N-H) can act as a hydrogen bond donor. The fluorine atom and the nitrogen atom could potentially act as hydrogen bond acceptors. However, specific computationally-derived counts from definitive sources are not presently available.

Table 1: Predicted Molecular Descriptors for this compound

| Molecular Descriptor | Predicted Value |

| Topological Polar Surface Area (TPSA) | Data not available |

| LogP | Data not available |

| Hydrogen Bond Donors | Data not available |

| Hydrogen Bond Acceptors | Data not available |

| Polarizability | Data not available |

| Dipole Moment | Data not available |

Analysis of Noncovalent Interactions (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.com By mapping properties onto this unique molecular surface, researchers can identify key noncovalent interactions, such as hydrogen bonds and halogen bonds, which govern the crystal packing. iucr.orgresearchgate.netnih.govnih.gov This analysis provides a "fingerprint" plot that summarizes the nature and proportion of different atomic contacts. A literature search was performed for studies conducting Hirshfeld surface analysis on this compound. However, no publications reporting a crystal structure or a corresponding Hirshfeld surface analysis for this specific compound were found. Such an analysis would be valuable to understand how the bromine, fluorine, and methyl substituents influence the solid-state architecture of the molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. researchgate.netnih.gov These models are widely used in drug discovery to predict the activity of new compounds and to optimize lead structures. tandfonline.comnih.gov A QSAR study typically involves calculating a set of molecular descriptors for a series of compounds with known activities and then using statistical methods to build a predictive model. A comprehensive search of the scientific literature did not yield any QSAR studies that included this compound in their dataset. Therefore, there are no specific QSAR models available to predict its biological activity based on its structure.

Chemical Reactivity and Mechanistic Studies of 5 Bromo 7 Fluoro 3 Methyl 1h Indole

Electrophilic Aromatic Substitution Reactions

The indole (B1671886) nucleus is a π-excessive system, making it highly susceptible to electrophilic attack. Generally, the C3 position is the most nucleophilic and the preferred site for electrophilic substitution. nih.gov However, in 5-Bromo-7-fluoro-3-methyl-1H-indole, this position is blocked by a methyl group. Consequently, electrophilic attack is redirected to other positions on the indole ring, primarily the C2, C4, and C6 positions of the carbocyclic ring. quimicaorganica.org

The outcome of such reactions is dictated by the electronic properties of the existing substituents. The fluorine at C7 and bromine at C5 are both electron-withdrawing groups via induction, deactivating the benzene (B151609) portion of the ring towards electrophilic attack. Conversely, the nitrogen atom in the pyrrole (B145914) ring is a powerful electron-donating group, activating the entire indole system, particularly at the C2, C4, and C6 positions.

Nitration: The nitration of indoles requires careful selection of reagents to avoid harsh acidic conditions that can lead to polymerization. quimicaorganica.org For electronegatively substituted indoles, nitrating agents like concentrated nitric acid or acetyl nitrate (B79036) are often employed. umn.eduacs.orgbeilstein-journals.org For this compound, nitration is expected to occur on the benzene ring. Based on studies of other substituted indoles, the nitro group would likely be directed to the C4 or C6 position. umn.edu The development of non-acidic nitration methods, such as using trifluoroacetyl nitrate generated in situ, offers a milder alternative for sensitive substrates like indoles. rsc.org

Halogenation: Halogenation of indoles can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). quimicaorganica.org With the C3 position occupied, further halogenation would likely occur at the C2 position of the pyrrole ring or at available positions on the benzene ring (C4 or C6).

Friedel-Crafts and Formylation Reactions: Reactions like Friedel-Crafts acylation or Vilsmeier-Haack formylation, which typically occur at C3, would be forced to react at other positions. quimicaorganica.org The Vilsmeier-Haack reaction, using reagents like phosphorus oxychloride and dimethylformamide, could potentially introduce a formyl group at the C2 position.

Nucleophilic Substitution Reactions of Halogen Atoms

The halogen atoms at the C5 and C7 positions provide handles for further functionalization through nucleophilic substitution, particularly via transition-metal-catalyzed cross-coupling reactions.

The carbon-bromine bond at the C5 position is a versatile site for palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. wikipedia.orgmdpi.com The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is widely used to form new carbon-carbon bonds. wikipedia.org Research has shown that 5-bromoindoles readily participate in Suzuki couplings with various aryl and heteroaryl boronic acids, demonstrating the utility of the C5-bromo substituent as a synthetic linchpin. researchgate.netrsc.orgresearcher.life These reactions are typically catalyzed by a palladium complex, such as Pd(dppf)Cl₂, in the presence of a base. nih.govresearchgate.net

The reactivity of the C7-fluoro group in nucleophilic aromatic substitution (SNAr) is generally lower than that of the C5-bromo group in cross-coupling reactions. Direct SNAr on an unactivated aromatic ring is challenging. However, the electron-withdrawing nature of fluorine can be exploited in specific contexts, and its presence significantly modulates the molecule's electronic properties, which can be beneficial in drug design. smolecule.compharmaexcipients.com In some cases, both bromine and fluorine atoms on an indole ring can be substituted under specific reaction conditions. evitachem.com

Reactions with other nucleophiles are also possible. For instance, 3-haloindoles have been shown to react with thiophenols and copper cyanide, suggesting that the C5-bromo group could potentially be displaced by sulfur or cyano nucleophiles. nih.gov

Oxidation and Reduction Pathways

The indole ring can undergo both oxidation and reduction, leading to a variety of products depending on the reagents and reaction conditions.

Oxidation: The oxidation of 3-methylindoles is a well-studied area. One common pathway involves the oxidation of the C2 position to form 2-oxindoles. rsc.org This transformation can be achieved using various oxidizing agents, including electrochemical methods. rsc.org Another pathway involves the oxidative cleavage of the C2-C3 double bond. For example, a reaction of 3-methylindoles with primary amines in the presence of tert-butyl hydroperoxide (TBHP) can lead to the formation of quinazolinones through a process of oxygenation, nitrogenation, ring-opening, and recyclization. acs.org Furthermore, cytochrome P450-mediated oxidation can lead to the formation of a reactive 2,3-epoxy-3-methylindoline (B1258221) intermediate, which can then rearrange to form other oxidized metabolites. nih.gov A related dihydroindole has been shown to be oxidized to form indole oxides. evitachem.com

Reduction: The indole ring is relatively resistant to reduction under mild conditions. However, catalytic hydrogenation at high pressure and temperature or using specific reducing agents like lithium aluminum hydride or sodium borohydride (B1222165) can reduce the pyrrole ring to yield an indoline (B122111) (2,3-dihydroindole). evitachem.com The presence of halogens can sometimes influence the course of reduction. For example, catalytic hydrogenation can sometimes lead to dehalogenation. The reduction of other functional groups on the indole nucleus, such as a nitro group, can be achieved selectively. For example, the reduction of nitro-indolocarbazoles to the corresponding amino derivatives has been demonstrated using zinc powder and hydrochloric acid. beilstein-journals.org

Cyclization Reactions and Annulation Strategies for Further Derivatization

The this compound scaffold can be used as a starting point for the construction of more complex, fused heterocyclic systems. Annulation strategies often involve creating new rings by forming two new bonds with the existing indole core.

One approach is intramolecular cyclization. If a suitable side chain is introduced, for example at the C2 or C4 position, it can be induced to cyclize onto another part of the indole ring. Palladium-catalyzed reactions are powerful tools for such transformations, enabling the cyclization of appropriately substituted precursors to form fused ring systems. nih.govbeilstein-journals.org

Intermolecular cyclization reactions can also be employed. For instance, a 2-indolylmethanol derivative can undergo a cyclization reaction with another component to build new fused scaffolds. rsc.org Another strategy involves the dehydrogenative photocyclization of 3-styryl indoles to afford benzo[a]carbazoles, a type of annulation that expands the aromatic system. acs.org While the target molecule has a methyl group at C3, similar strategies could be envisioned by first functionalizing the C2 position or the C3-methyl group. The synthesis of indoles from nitroarenes and alkynes also highlights the power of cyclization in building heterocyclic structures. nih.gov

Influence of Halogenation and Methylation on Reaction Pathways and Selectivity

The substituents on the this compound ring exert a profound influence on its reactivity and the selectivity of its transformations.

| Substituent | Position | Electronic Effect | Influence on Reactivity and Selectivity |

| Methyl (CH₃) | C3 | Electron-donating (hyperconjugation) | Blocks the most reactive C3 position for electrophilic attack, directing it elsewhere. Can be a site for oxidation reactions. |

| Bromo (Br) | C5 | Electron-withdrawing (induction), weak electron-donating (resonance) | Deactivates the benzene ring to electrophilic attack. Provides a key site for nucleophilic substitution via palladium-catalyzed cross-coupling reactions. |

| Fluoro (F) | C7 | Strongly electron-withdrawing (induction) | Strongly deactivates the benzene ring to electrophilic attack. Modulates pKa and lipophilicity, which is important for biological activity. Generally less reactive than bromine in cross-coupling. smolecule.compharmaexcipients.com |

| Indole NH | N1 | Electron-donating (resonance) | Strongly activates the indole ring, particularly the pyrrole portion, towards electrophilic attack. Can be deprotonated to form an indolyl anion, which can influence reactivity. |

The interplay of these effects is crucial. In electrophilic aromatic substitution , the activating effect of the indole nitrogen competes with the deactivating effects of the halogens. While the benzene ring is deactivated, the pyrrole ring remains highly reactive, making substitution at C2 a likely outcome if C4 and C6 are too deactivated.

In nucleophilic substitution , the C5-bromo position is the most likely site for reaction, especially in palladium-catalyzed processes, due to the greater reactivity of aryl bromides compared to aryl fluorides. wikipedia.org

The 3-methyl group not only sterically blocks the C3 position but also provides a potential site for alternative reactions, such as oxidation, that are not available to unsubstituted indoles. acs.orgnih.gov The combination of a fluorine atom and a bromine atom provides a unique chemical signature, allowing for sequential and selective functionalization, making the molecule a versatile building block. smolecule.com

Role as a Synthetic Intermediate and Building Block in Complex Molecule Synthesis

Halogenated indoles are highly valued as synthetic intermediates in medicinal chemistry and materials science. The ability to use the halogen atoms as synthetic handles for carbon-carbon and carbon-heteroatom bond formation makes them exceptionally useful building blocks.

This compound is a prime candidate for such applications. The C5-bromo group can be readily converted into an aryl, alkyl, or vinyl group via Suzuki-Miyaura coupling, or an amino or ether linkage via Buchwald-Hartwig amination or etherification. nih.govnih.gov This allows for the systematic exploration of structure-activity relationships (SAR) by introducing a wide variety of substituents at this position. For example, similar bromo-heterocycles have been used as key precursors in the synthesis of kinase inhibitors and antagonists for G-protein coupled receptors. nih.gov

The unique 5-bromo-7-fluoro substitution pattern offers the potential for orthogonal chemistry, where the bromine and fluorine atoms could be functionalized in separate, sequential steps under different reaction conditions. This strategic functionalization is a powerful approach in the construction of complex molecular architectures and in the lead optimization phase of drug discovery. smolecule.com The indole core itself is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and pharmaceuticals, which further enhances the value of its derivatives as synthetic intermediates. nih.gov

Biological Activity and Medicinal Chemistry Applications of 5 Bromo 7 Fluoro 3 Methyl 1h Indole and Its Derivatives

General Biological Evaluation Methodologies

The biological potential of 5-Bromo-7-fluoro-3-methyl-1H-indole derivatives is primarily assessed through a variety of established laboratory techniques. These methods are crucial for determining the compounds' efficacy and mechanism of action at a cellular and molecular level.

In vitro Cell-Based Assays (e.g., MTT Assay)

A fundamental method for evaluating the cytotoxic or antiproliferative effects of these indole (B1671886) derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. nih.gov This colorimetric assay measures the metabolic activity of cells, which in most cases correlates with the number of viable cells. In the presence of a cytotoxic agent, a decrease in metabolic activity is observed, indicating cell death or inhibition of proliferation. This assay is widely used to screen the in vitro activity of newly synthesized compounds against various cancer cell lines. nih.govbeilstein-archives.orgsci-hub.senih.gov

Enzyme Inhibition Assays

The mechanism of action for many therapeutic agents involves the inhibition of specific enzymes. For indole derivatives, enzyme inhibition assays are critical to identify their molecular targets. mdpi.com These assays measure the ability of a compound to reduce the activity of a particular enzyme. For instance, some indole derivatives have been investigated for their ability to inhibit protein kinases, which are crucial for cell signaling and are often dysregulated in cancer. mdpi.com The inhibition of enzymes like bacterial cystathionine (B15957) γ-lyase (bCSE) by certain indole-based inhibitors has also been explored, highlighting their potential as antibiotic enhancers. nih.gov

Anticancer Activity

Derivatives of this compound have demonstrated notable potential as anticancer agents. Their activity has been observed across a range of cancer cell types, and research is ongoing to elucidate the mechanisms behind their effects.

Antiproliferative Effects against Diverse Cancer Cell Lines

Numerous studies have reported the antiproliferative activity of brominated indole derivatives against a panel of human cancer cell lines. These include liver cancer (HepG2), breast cancer (MCF-7, MDA-MB-231), cervical cancer (HeLa), lung cancer (A549), and glioblastoma (U-87MG). nih.govsci-hub.senih.gov For example, a series of novel 5-bromo-7-azaindolin-2-one derivatives were synthesized and showed broad-spectrum antitumor potency, with some compounds being significantly more potent than the established drug Sunitinib against HepG2 and A549 cell lines. nih.govnih.gov The introduction of a bromine atom at the C-5 position of the indole ring has been shown to be a key factor in enhancing the antiproliferative activity of these compounds. beilstein-archives.org

Below is a table summarizing the antiproliferative activity of selected 5-bromo-indole derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 23p | HepG2 | 2.357 | nih.govnih.gov |

| A549 | 3.012 | nih.govnih.gov | |

| Sunitinib (Control) | HepG2 | 31.594 | nih.govnih.gov |

| A549 | 49.036 | nih.govnih.gov |

Investigation of Underlying Antiproliferative Mechanisms

Understanding the molecular mechanisms by which these compounds exert their anticancer effects is crucial for their development as therapeutic agents. Research in this area has involved techniques such as cell cycle analysis and Western blot analysis. These studies aim to determine if the compounds induce apoptosis (programmed cell death), cause cell cycle arrest at specific phases, or modulate the levels of key proteins involved in cell growth and survival. While specific data for this compound is limited, related indole derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cells. sci-hub.se

Antimicrobial Activity

In addition to their anticancer properties, some indole derivatives have been investigated for their antimicrobial activity. The search for new antimicrobial agents is critical due to the rise of antibiotic-resistant bacteria. Certain 3-substituted-1H-imidazol-5-yl-1H-indoles have shown activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov While a 5-fluoro analogue was found to be inactive, this highlights the importance of the substitution pattern on the indole ring for biological activity. nih.gov Further research is needed to specifically determine the antimicrobial potential of this compound and its derivatives.

Enzyme Inhibition Profiles

Beyond their direct antimicrobial effects, indole derivatives are potent inhibitors of various enzymes implicated in disease, including those involved in carbohydrate metabolism and immune regulation.

Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Indole derivatives have emerged as a promising class of α-glucosidase inhibitors. Various synthetic bis(indol-3-yl)methanes and thiazolidinone-based indole derivatives have demonstrated potent inhibitory activity, in many cases far exceeding that of the standard drug, acarbose. nih.govnih.gov For example, one bis(indol-3-yl)methane derivative (5g) exhibited an IC50 value of 7.54 µM, which is approximately 30 times stronger than acarbose. nih.gov

Table 4: α-Glucosidase Inhibitory Activity of Representative Indole Derivatives

| Compound/Derivative Class | IC50 (µM) | Reference |

|---|---|---|

| Thiazolidinone-Indole Derivative (5) | 2.40 | nih.gov |

| Thiazolidinone-Indole Derivative (4) | 2.70 | nih.gov |

| Bis(indol-3-yl)methane Derivative (5g) | 7.54 | nih.gov |

| Bis(indol-3-yl)methane Derivative (5e) | 9.00 | nih.gov |

| Bis(indol-3-yl)methane Derivative (5h) | 9.57 | nih.gov |

| Acarbose (Standard) | 11.70 | nih.gov |

Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO) are enzymes that catalyze the first, rate-limiting step in tryptophan metabolism. nih.govnih.gov In the context of cancer, overexpression of these enzymes in the tumor microenvironment leads to tryptophan depletion and the production of immunosuppressive metabolites, helping cancer cells evade the immune system. nih.gov Therefore, inhibiting IDO1 and TDO is a major strategy in modern cancer immunotherapy.

Indole-based structures are prominent among IDO1 and TDO inhibitors. Epacadostat, a highly selective and potent IDO1 inhibitor with an IC50 value of approximately 10 nM, was developed to interfere with this immunosuppressive pathway. nih.gov Furthermore, dual inhibitors targeting both IDO1 and TDO have been developed. One of the most potent dual inhibitors is a 1-(3-chloro-4-fluorophenyl)-6-fluoro-1H-naphtho[2,3-d] nih.govnih.govCurrent time information in Tchirozérine, NE.triazole-4,9-dione, which, while not a simple indole, shares structural features and demonstrates the utility of the fluoro-phenyl motif. researchgate.net This compound displayed IC50 values of 5 nM for IDO1 and 4 nM for TDO, showcasing the power of halogenated aromatic structures in designing highly potent enzyme inhibitors for cancer therapy. researchgate.net

Inhibition of Cyclooxygenase (COX) Enzymes

The potential for indole derivatives to act as inhibitors of cyclooxygenase (COX) enzymes, key mediators of inflammation, has been an area of active research. While direct studies on this compound are not extensively documented, research on structurally related compounds provides valuable insights. For instance, spiroindolone analogues, which feature an oxindole (B195798) core, have been investigated for their COX inhibitory effects.

In a study on spirooxindole based benzo[b]furan scaffolds, it was observed that substitutions on the oxindole moiety significantly influence inhibitory activity against COX-1. Notably, a compound bearing a chlorine atom on the oxindole ring and a para-fluoro-substituted benzene (B151609) on a benzoyl nucleus demonstrated significant inhibition of COX-1 with an IC50 value of 37 ± 1.54 µM. When the chlorine and fluorine were replaced with bromine, the inhibitory activity was slightly enhanced, with an IC50 of 35.70 ± 0.51 µM. Furthermore, a combination of chlorine and bromine substitutions resulted in even better activity, with an IC50 of 29.55 ± 0.19 µM.

These findings suggest that halogen substitutions, including bromine and fluorine, on an indole or oxindole framework can be crucial for COX-1 inhibition. The electronic and steric properties of these halogens likely play a key role in the interaction with the enzyme's active site. Although these results are for more complex spiroindolone systems, they support the rationale for investigating the COX inhibitory potential of this compound.

Table 1: COX-1 Inhibition by Substituted Spiroindolone Analogues

| Compound Description | % Inhibition | IC50 (µM) |

|---|---|---|

| Chlorine on oxindole, p-fluoro on benzoyl | 40.81% | 37 ± 1.54 |

| Bromine substitution | 41.70% | 35.70 ± 0.51 |

| Chlorine and bromine substitution | 44.53% | 29.55 ± 0.19 |

Data sourced from a study on spirooxindole based benzo[b]furan scaffolds.

Inhibition of DNA Gyrase

DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria, making it a prime target for the development of new antibacterial agents. The indole scaffold has been identified as a promising starting point for the development of DNA gyrase inhibitors. Research has shown that modifications to the indole ring, including the addition of electron-withdrawing groups at various positions, can lead to potent inhibitors of Mycobacterium tuberculosis DNA gyrase.

DNA gyrase is composed of two subunits, GyrA and GyrB. While many inhibitors like quinolones target the GyrA subunit, the GyrB subunit, which possesses ATPase activity, is also a viable target. Studies on novel series of bacterial topoisomerase inhibitors have demonstrated that indole derivatives can be optimized to inhibit both DNA gyrase and Topoisomerase IV at nanomolar concentrations.

For instance, a study on benzofuran–pyrazole-based compounds, which share structural similarities with functionalized indoles, reported a derivative that inhibited E. coli DNA gyrase B with an IC50 of 9.80 µM, an activity comparable to the standard drug ciprofloxacin. This highlights the potential of heterocyclic compounds with specific substitutions to effectively inhibit this bacterial enzyme. The presence of bromo and fluoro substituents on the 5- and 7-positions of the indole ring in this compound suggests that it could be a candidate for investigation as a DNA gyrase inhibitor, building upon the established activity of substituted indoles in this area.

Inhibition of P450 Aromatase

Aromatase, a cytochrome P450 enzyme (CYP19A1), is a critical enzyme in the biosynthesis of estrogens and a key target in the treatment of hormone-dependent breast cancer. The indole nucleus is a recognized scaffold in the design of aromatase inhibitors.

Research into new indole-based derivatives has shown promising results. For example, certain indole aryl sulfonamides have been developed as effective aromatase inhibitors, with the attachment position of the indole ring playing a crucial role in their inhibitory activity. In one study, a derivative with an indole ring at the C-5 position showed an IC50 value of 0.16 µM. Another study investigated 2-methyl indole hydrazones as potential aromatase inhibitors and found that monochloro-substituted derivatives had stronger inhibitory activity than the natural indolic hormone melatonin.

Computational docking studies of indole derivatives with human placental aromatase have revealed that these molecules can interact with key residues in the enzyme's active site, which is a deep hydrophobic pocket containing a heme group. The design of this compound, with its specific halogen and methyl substitutions, aligns with the strategies used to develop potent and selective aromatase inhibitors.

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. The indole scaffold is a common feature in many compounds designed to inhibit AChE. Studies on indole-based thiadiazole derivatives have shown that substitutions on the indole ring and associated phenyl rings can significantly impact inhibitory potency.

Particularly relevant is the role of fluorine substitution. In one series of indole-based 1,3,4-thiadiazole (B1197879) derivatives, a compound with a fluoro group at the para-position of a phenyl ring was the most active against acetylcholinesterase, with an IC50 value of 0.17 ± 0.050 µM. The high potency of this compound was attributed to the ability of the fluoro group to form hydrogen bonds within the active site of the enzyme. The ortho-fluoro substituted analogue also showed high activity with an IC50 of 0.30 ± 0.05 µM.

These findings underscore the importance of fluorine in the design of potent AChE inhibitors. The presence of a fluorine atom at the 7-position of this compound suggests that this compound could exhibit noteworthy acetylcholinesterase inhibitory activity.

Table 2: Acetylcholinesterase (AChE) Inhibition by Fluoro-Substituted Indole-Based Thiadiazole Derivatives

| Substituent Position | IC50 (µM) |

|---|---|

| para-Fluoro | 0.17 ± 0.05 |

| ortho-Fluoro | 0.30 ± 0.05 |

| meta-Fluoro | 1.30 ± 0.1 |

Data from a study on indole-based-thiadiazole derivatives.

Anti-inflammatory Activity

The anti-inflammatory potential of indole derivatives, particularly brominated indoles, has been demonstrated in several studies. Marine organisms are a rich source of such compounds. For example, a series of 6-bromoindole (B116670) derivatives isolated from the marine sponge Geodia barretti exhibited anti-inflammatory properties by modulating cytokine secretion in human dendritic cells. Some of these compounds reduced the secretion of the pro-inflammatory cytokine IL-12p40 and, in some cases, increased the production of the anti-inflammatory cytokine IL-10.

Synthetic brominated indoles have also been shown to possess anti-inflammatory activity. In one study, synthetic 6-bromoindole and other brominated indole derivatives were found to inhibit the production of nitric oxide

Structure-Activity Relationship (SAR) Investigations

Impact of Halogen Substituents (Bromine and Fluorine) on Biological Potency and Selectivity

The presence and position of halogen atoms on the indole ring can profoundly influence the biological activity of the resulting derivatives. nih.govrsc.org Halogenation can affect a molecule's lipophilicity, electronic properties, and metabolic stability, which in turn can enhance its binding affinity to biological targets and improve its pharmacokinetic profile. nih.gov

The introduction of bromine and fluorine at the 5- and 7-positions of the indole ring, as seen in this compound, is a strategic design element in medicinal chemistry. Bromine, being a larger and more polarizable atom, can form halogen bonds, which are increasingly recognized as important interactions in ligand-protein binding. acs.org Fluorine, on the other hand, can alter the acidity of nearby protons and influence metabolic pathways due to the strength of the C-F bond. nih.gov

Studies on various indole derivatives have demonstrated the significance of halogen substitution. For instance, in a series of indolyl-pyridinyl-propenones, the position of a methoxy (B1213986) group was found to alter the mechanism of cell death in cancer cells. nih.gov Similarly, the type and position of halogen substituents on indole-3-carboxylic acids have a significant effect on their crystal structures and intermolecular interactions. rsc.org In some cases, moving from fluorine to iodine in a series of compounds has been shown to increase antibacterial potency, suggesting that atomic size can be a more critical factor than polarity. nih.gov

The specific combination of a bromo group at the 5-position and a fluoro group at the 7-position in the target molecule likely contributes to a unique electronic and steric profile that dictates its biological interactions. Research on related halogenated indoles has shown that a single bromine substitution at the 5- or 6-position of the indole ring can significantly improve the potency of kinase inhibitors, while double bromine substitutions may slightly decrease it. nih.gov

| Compound Class | Halogen Substituent(s) | Position(s) | Observed Effect on Biological Activity | Reference(s) |

| Kinase Inhibitors | Bromine | 5 or 6 | Considerable improvement in potency | nih.gov |

| Kinase Inhibitors | Two Bromine atoms | Multiple | Slight reduction in inhibitory potency | nih.gov |

| Flavonoids | Fluorine to Iodine | Various | Increased antibacterial potency with increasing atomic size | nih.gov |

| Indole-3-carboxylic acids | Fluorine, Chlorine, Bromine | Various | Significant effect on crystal structures and intermolecular interactions | rsc.org |

Effects of Methylation at the 3-Position

Methylation at the 3-position of the indole ring is a common modification that can significantly impact biological activity. rsc.org The 3-position of indole is highly nucleophilic and prone to electrophilic substitution, making it a key site for introducing structural diversity. bohrium.com

The presence of a methyl group at the C3-position, as in this compound, can have several consequences. It can provide a steric block, influencing the orientation of the molecule within a binding pocket. Furthermore, methylation can alter the electronic properties of the indole ring system. In the context of drug design, strategic modifications at the 3-position are known to modulate biological activity by influencing interactions with enzymes, receptors, and transporters. rsc.org

Influence of Nitrogen (N1-H) Functionalization

The nitrogen atom at the 1-position (N1-H) of the indole ring represents a critical point for functionalization that can significantly modulate the biological properties of indole derivatives. rsc.org The N-H proton can act as a hydrogen bond donor, which is a crucial interaction for binding to many biological targets. st-andrews.ac.uk

Modification of the N1-position can lead to derivatives with altered potency, selectivity, and pharmacokinetic properties. For instance, N-acylation of certain indole derivatives with varying alkyl chain lengths showed that shorter chains (C2-C8) retained activity, while longer (C14) or bulky (benzoyl) groups led to a decrease in activity, demonstrating the sensitivity of this position to the size and nature of the substituent. mdpi.com In some instances, methylation of the indole nitrogen has been found to be important for kinase inhibitory activity and in vitro antiproliferative activities. nih.gov

The free N1-H in this compound provides a potential site for hydrogen bonding, which could be a key determinant of its interaction with specific molecular targets. The ability to act as a hydrogen bond donor is a feature that medicinal chemists often exploit to enhance the binding affinity of a ligand to its receptor.

Positional Isomer Effects on Activity

The specific placement of substituents on the indole ring, known as positional isomerism, can have a dramatic effect on the biological activity of a compound. researchgate.net Even a subtle shift in the position of a substituent can lead to significant changes in the molecule's shape, electronic distribution, and ability to interact with a biological target. nih.govsolubilityofthings.com

For example, a study on indolyl-pyridinyl-propenones demonstrated that moving a methoxy group from the 5-position to the 6-position of the indole ring switched the compound's biological activity from inducing a non-apoptotic form of cell death to disrupting microtubules. nih.gov This highlights how positional isomerism can lead to completely different mechanisms of action.

In the case of this compound, the specific arrangement of the bromo and fluoro substituents at positions 5 and 7 is critical. An isomer with these halogens at different positions, for instance, 5-fluoro-7-bromo-3-methyl-1H-indole, would likely exhibit a different biological profile due to altered electronic and steric properties influencing its interaction with target molecules. The relative stability of indole isomers is also a factor, with theoretical studies showing that the position of the nitrogen atom influences the distribution of local aromaticity within the structure. researchgate.net

| Compound Class | Isomeric Variation | Observed Change in Biological Activity | Reference(s) |

| Indolyl-pyridinyl-propenones | Methoxy group at 5-position vs. 6-position | Switch from induction of methuosis to microtubule disruption | nih.gov |

| Benzyl-substituted compounds | ortho vs. meta vs. para-methyl on benzyl (B1604629) group | meta-methyl was the most bioactive configuration | mdpi.com |

| Benzyl-substituted compounds | ortho vs. meta vs. para-fluoro on benzyl group | ortho-fluorine was the most bioactive configuration | mdpi.com |

Role of Side Chains and Substituent Stereochemistry

While the core of this compound is relatively simple, the principles of side chains and stereochemistry are crucial in the broader context of indole derivatives and would be critical in any further development of this scaffold. nih.gov The nature, length, and stereochemistry of any side chains attached to the indole nucleus can have a profound impact on biological activity. nih.govresearchgate.net

Stereochemistry, the three-dimensional arrangement of atoms, is a pivotal factor in drug action as it affects target binding, metabolism, and distribution. nih.govresearchgate.net Many biological targets, such as enzymes and receptors, are chiral and will interact differently with different stereoisomers of a drug molecule. This can result in one enantiomer being highly active while the other is inactive or even produces undesirable effects. For instance, in a study of 3-Br-acivicin isomers, only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that a stereoselective uptake mechanism was at play. nih.govresearchgate.net

If this compound were to be further functionalized, for example, by introducing a chiral side chain at the N1-position or by modifying the methyl group at the C3-position, the stereochemistry of these new centers would become a critical determinant of the resulting compound's biological profile.

Mechanistic Insights into Biological Action

Understanding the mechanism of action of a bioactive compound involves identifying its specific molecular targets and the downstream effects of their interaction. nih.gov For indole derivatives, their ability to mimic peptide structures allows them to bind reversibly to a variety of enzymes and receptors, leading to a wide range of pharmacological effects. researchgate.netchula.ac.th

Interaction with Specific Molecular Targets (e.g., Enzymes, Receptors)

The biological activity of indole-containing compounds is driven by their molecular interactions with critical therapeutic targets. bohrium.com These interactions are often highly specific, with the indole scaffold serving as a key recognition element. researchgate.net The substituents on the indole ring then modulate the affinity and selectivity of this binding.

While the specific molecular targets of this compound are not extensively detailed in the provided search results, we can infer potential interactions based on the activities of structurally related indole derivatives. Indole derivatives have been shown to interact with a wide range of targets, including:

Kinases: As mentioned earlier, substituted indoles can be potent kinase inhibitors. nih.gov

G-protein-coupled receptors (GPCRs): Many indole derivatives act as ligands for GPCRs, such as serotonin (B10506) receptors. nih.gov For example, zolmitriptan, a triptan used for migraines, is a selective serotonin 5-HT1B and 5-HT1D receptor agonist. wikipedia.org

Enzymes: Indole derivatives can inhibit various enzymes. For instance, some have been developed as checkpoint kinase 1 (Chk1) inhibitors, which play a role in the cell cycle. nih.gov

Microtubules: Certain indolyl-pyridinyl-propenones have been shown to disrupt microtubules, a key target in cancer chemotherapy. nih.gov

The combination of halogen substituents, the C3-methyl group, and the N1-H on this compound would determine its specific binding mode to its molecular target(s). The bromine and fluorine atoms could participate in halogen bonding and other electronic interactions, while the methyl group could occupy a hydrophobic pocket, and the N1-H could form a crucial hydrogen bond.

Modulation of Key Biochemical Pathways

While direct studies on the specific biochemical pathway modulation by this compound are not extensively documented in publicly available research, the activities of closely related bromo- and fluoro-substituted indole derivatives provide significant insights into its potential therapeutic applications. The indole nucleus is a well-established pharmacophore in the development of kinase inhibitors, and derivatives of this compound are likely to interact with this important class of enzymes. nih.gov Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. nih.gov

Research into 5-bromo-substituted indole phytoalexins has demonstrated their potential as antiproliferative agents. These compounds have been shown to exhibit cytotoxic activity against various human cancer cell lines. For instance, certain 5-bromoindole (B119039) derivatives have displayed significant growth inhibition of cancer cells, suggesting that they may modulate pathways critical for cell proliferation and survival. beilstein-archives.org The introduction of a bromine atom at the 5-position of the indole ring has been associated with enhanced biological activity in some natural compounds. beilstein-archives.org

Furthermore, a series of novel 5-bromo-7-azaindolin-2-one derivatives, which share the 5-bromo substitution pattern, have been synthesized and evaluated for their antitumor activity. These compounds demonstrated potent inhibition of various cancer cell lines, with some exhibiting greater potency than the established drug Sunitinib. nih.gov The mechanism of action for many indole-based anticancer agents involves the inhibition of protein kinases that are crucial for tumor growth and angiogenesis. nih.gov